molecular formula C25H25ClN4O2S B2858557 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide CAS No. 1260628-89-4

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide

Cat. No. B2858557
CAS RN: 1260628-89-4
M. Wt: 481.01
InChI Key: YGOVDQSRAXTTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidine ring and a sulfanyl group. It also has a phenyl ring and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidine ring system is a fused ring structure that is part of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfanyl and acetamide groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

  • Conformational Analysis : Studies have shown that compounds similar to "2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide" exhibit a folded conformation. This conformation affects how the pyrimidine ring is inclined to the benzene ring, which is crucial for understanding their crystal structures and potential applications in materials science and drug design (Subasri et al., 2017).

Antitumor and Antimicrobial Agents

  • Potential as Antitumor Agents : Certain analogues of the compound have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), indicating their potential use as antitumor agents. For example, classical antifolates and nonclassical analogues have been developed as DHFR inhibitors and have shown significant inhibitory effects on tumor cell growth in culture (Gangjee et al., 2007).
  • Antimicrobial Applications : Similar compounds have been evaluated for their antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Nunna et al., 2014).

Drug Design and Molecular Docking

  • Molecular Docking Studies : Recent studies have utilized molecular docking techniques to investigate the antiviral potency of analogues against SARS-CoV-2 protein. This research is particularly relevant for the design of novel antiviral drugs, especially in the context of the COVID-19 pandemic (Mary et al., 2020).

Synthesis and Characterization of Derivatives

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new derivatives incorporating the compound's structure. These studies contribute to the development of new materials and pharmaceuticals with improved properties and efficacy (Harb et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures have diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects .

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-2-3-13-30-24(32)23-22(19(15-28-23)17-9-5-4-6-10-17)29-25(30)33-16-21(31)27-14-18-11-7-8-12-20(18)26/h4-12,15,28H,2-3,13-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOVDQSRAXTTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide

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